2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone is a fluorinated organic compound known for its potential applications in various fields including chemistry, biology, and medicine. The incorporation of fluorine atoms into organic molecules often significantly alters their chemical properties, resulting in increased stability, bioavailability, and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone typically involves multiple steps:
Synthesis of the aromatic ring: : The 5-fluoro-2-(isopentyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions.
Introduction of the ethanone group: : The ethanone group is often introduced via Friedel-Crafts acylation reactions.
Incorporation of fluorine atoms: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide and a strong base.
Industrial Production Methods: Industrial production may leverage different approaches to optimize yield and reduce cost:
Catalytic Methods: : Using catalysts to improve reaction efficiency.
Optimized Reaction Conditions: : Adjusting temperature, pressure, and solvents to enhance productivity.
Continuous Flow Synthesis: : For large-scale production, continuous flow methods may be employed for better control and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone participates in various types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form higher oxidation state products.
Reduction: : Can be reduced to form alcohols or other reduced forms.
Substitution: : Undergoes nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Nucleophiles like hydroxide or amines in polar solvents.
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Alcohols, hydrocarbons.
Substitution Products: : Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals.
Biology: Research on its interactions with enzymes and proteins to understand the effects of fluorination on biological activity.
Medicine: Potential use in drug design for its bioavailability and stability; investigation as a pharmacophore in various therapeutic agents.
Industry: Applications in the development of specialty chemicals and materials with enhanced performance characteristics.
Mechanism of Action
Molecular Targets and Pathways: The presence of multiple fluorine atoms in the structure influences its interaction with biological molecules. It may inhibit or activate enzymes by forming strong hydrogen bonds or interacting with hydrophobic pockets.
Pathways Involved: Can affect pathways related to metabolic stability, membrane permeability, and receptor binding due to its unique physicochemical properties.
Comparison with Similar Compounds
Similar Compounds:
2,2,2-Trifluoro-1-(4-fluoro-phenyl)ethanone: : Similar but lacks the isopentyloxy group.
2,2,2-Trifluoro-1-(5-chloro-2-(isopentyloxy)phenyl)ethanone: : Similar structure with chlorine instead of fluorine.
Uniqueness: 2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone stands out due to the combination of the trifluoromethyl group and the isopentyloxy chain, which provides a distinct profile in terms of reactivity and interaction with biological systems.
This exploration dives into the fascinating realm of this compound, showcasing its versatile applications and unique characteristics in the world of science and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[5-fluoro-2-(3-methylbutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-4-3-9(14)7-10(11)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTISJKBXVUSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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